molecular formula C10H17NO B8636849 N-propylcyclohex-3-enecarboxamide

N-propylcyclohex-3-enecarboxamide

Cat. No.: B8636849
M. Wt: 167.25 g/mol
InChI Key: UTQQUIOTRZJJGF-UHFFFAOYSA-N
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Description

N-Propylcyclohex-3-enecarboxamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. It belongs to a class of compounds characterized by a cyclohex-3-ene ring substituted with a carboxamide group where the nitrogen is functionalized with a propyl chain. This structural motif is shared with other investigated compounds, such as N,3,4-trimethylcyclohex-3-ene-1-carboxamide . The presence of the cyclohexene ring introduces a point of unsaturation, which can influence the molecule's conformation and interaction with biological targets. Researchers value this scaffold for its potential as a building block in synthesizing more complex molecules or for studying structure-activity relationships (SAR). The specific stereochemistry and substitution pattern on the ring system can be critical for its biological activity and physical properties. As a reagent, its applications are focused on early-stage discovery and chemical synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted before handling.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-propylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C10H17NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-4,9H,2,5-8H2,1H3,(H,11,12)

InChI Key

UTQQUIOTRZJJGF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCC=CC1

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

N-Methylcyclohex-3-enecarboxamide

N-Phenylcyclohex-3-enecarboxamide

N-(2-Halophenyl)cyclohex-3-enecarboxamide

Property This compound N-Methyl Analogue N-Phenyl Analogue N-(2-Halophenyl) Analogue
Substituent Bulk Moderate (propyl) Low (methyl) High (phenyl) High (halophenyl)
Electron-Donating Effects Weak (alkyl) Moderate (alkyl) None (aryl) Electron-withdrawing (X)
Heck Reaction Yield Not reported 60–75% 50–65% 85–92%

Physicochemical Properties

  • Solubility : The propyl group likely enhances lipophilicity compared to methyl analogs, reducing aqueous solubility.
  • Thermal Stability : Cyclohexene carboxamides generally exhibit moderate stability under thermal conditions, but bulky N-substituents (e.g., aryl) may increase decomposition temperatures.

Q & A

Q. What synthetic pathways are optimal for producing N-propylcyclohex-3-enecarboxamide, and how can reaction conditions be controlled to maximize yield?

Answer: The synthesis typically involves multi-step reactions starting from cyclohex-3-enecarboxylic acid derivatives. Key steps include:

  • Amidation: Reacting the carboxylic acid with propylamine using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 60–80°C for 12–24 hours.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to achieve >95% purity.
  • Characterization: ¹H/¹³C NMR (δ 5.6–5.8 ppm for cyclohexene protons) and high-resolution mass spectrometry (HRMS) for structural validation .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., cyclohexene double bond at δ 5.6–5.8 ppm, amide NH at δ 6.2 ppm).
  • Mass Spectrometry: HRMS confirms molecular weight (C₁₀H₁₇NO, MW 167.25 g/mol).
  • HPLC: Validates purity (>99%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Respiratory Protection: Use NIOSH-certified N95/P100 respirators if airborne particulates are generated.
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of this compound, and what parameters are critical?

Answer:

  • Tools: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field).
  • Key Parameters:
    • LogP: Predicted at 2.3 (HPLC-derived), indicating moderate lipophilicity.
    • Binding Affinity: ΔG values calculated for neurological targets (e.g., acetylcholinesterase).
  • Validation: Compare computational IC50 values with in vitro enzyme inhibition assays .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Answer:

  • Standardization: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and solvent controls (DMSO <0.1%).
  • Purity Verification: HPLC and elemental analysis to rule out impurities.
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., N-ethyl derivatives) to isolate structure-activity relationships .

Q. How does the cyclohexene ring conformation influence the compound’s interaction with biological targets?

Answer:

  • Structural Analysis: X-ray crystallography or NOESY NMR reveals chair or boat conformations.
  • Docking Studies: The planar cyclohexene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase Trp286).
  • Mutagenesis: Site-directed mutagenesis of target proteins validates interaction hotspots .

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